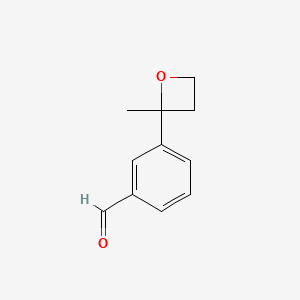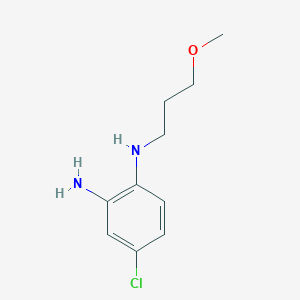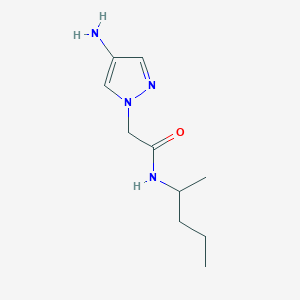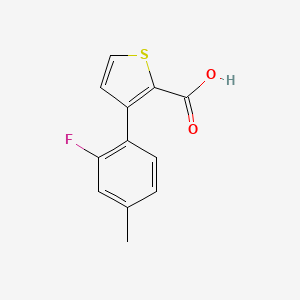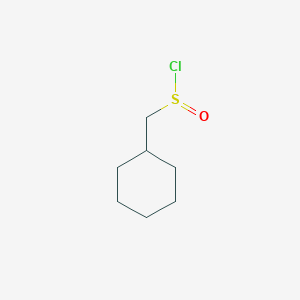
Cyclohexylmethanesulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethanesulfinyl chloride is an organosulfur compound characterized by the presence of a sulfinyl chloride group attached to a cyclohexylmethane structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylmethanesulfinyl chloride can be synthesized through the chlorination of cyclohexylmethanesulfinic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to cyclohexylmethanesulfinic acid under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Sulfinamides: Formed from reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation.
Sulfinates: Produced from reactions with alcohols.
Aplicaciones Científicas De Investigación
Cyclohexylmethanesulfinyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexylmethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanesulfonyl Chloride: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness: Cyclohexylmethanesulfinyl chloride is unique due to the presence of both the cyclohexyl and sulfinyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H13ClOS |
|---|---|
Peso molecular |
180.70 g/mol |
Nombre IUPAC |
cyclohexylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Clave InChI |
FTUFCYWZDWLUFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
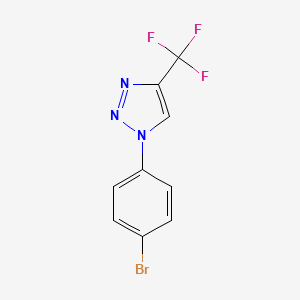

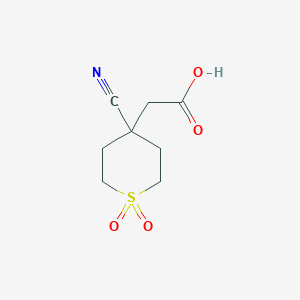
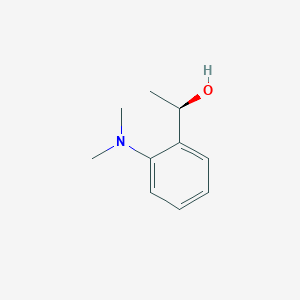
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)


